N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride
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Overview
Description
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride is a complex organic compound that features multiple imidazole rings and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride typically involves multi-step organic reactions. The process may include:
Formation of Imidazole Rings: Starting from appropriate precursors, imidazole rings are synthesized through cyclization reactions.
Coupling Reactions: The imidazole rings are then coupled with benzamide groups using reagents such as carbodiimides or other coupling agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazoles with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Pharmacology: Studying its interactions with biological targets such as enzymes or receptors.
Material Science: Exploring its properties as a building block for advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to specific enzymes or receptors, modulating their activity. The imidazole rings could play a role in coordinating metal ions or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzamide
- 4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide
Uniqueness
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride is unique due to its dual imidazole rings and benzamide groups, which may confer distinct chemical and biological properties compared to simpler analogs.
Properties
CAS No. |
25786-96-3 |
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Molecular Formula |
C26H26ClN7O2 |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride |
InChI |
InChI=1S/C26H25N7O2.ClH/c34-25(31-22-3-1-2-19(16-22)24-29-14-15-30-24)18-6-10-21(11-7-18)33-26(35)32-20-8-4-17(5-9-20)23-27-12-13-28-23;/h1-11,16H,12-15H2,(H,27,28)(H,29,30)(H,31,34)(H2,32,33,35);1H |
InChI Key |
LXEUZXWCCXIKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NCCN5.Cl |
Origin of Product |
United States |
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